molecular formula C19H28N2OS B2848288 N-(4-(diisopropylamino)but-2-yn-1-yl)-3-(phenylthio)propanamide CAS No. 1396683-61-6

N-(4-(diisopropylamino)but-2-yn-1-yl)-3-(phenylthio)propanamide

Cat. No.: B2848288
CAS No.: 1396683-61-6
M. Wt: 332.51
InChI Key: VPKQGWDYWHEOGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(diisopropylamino)but-2-yn-1-yl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C19H28N2OS and its molecular weight is 332.51. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-[di(propan-2-yl)amino]but-2-ynyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2OS/c1-16(2)21(17(3)4)14-9-8-13-20-19(22)12-15-23-18-10-6-5-7-11-18/h5-7,10-11,16-17H,12-15H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKQGWDYWHEOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNC(=O)CCSC1=CC=CC=C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(diisopropylamino)but-2-yn-1-yl)-3-(phenylthio)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C19_{19}H28_{28}N2_{2}OS
Molecular Weight: 332.51 g/mol
IUPAC Name: N-[4-[di(propan-2-yl)amino]but-2-ynyl]-3-phenylsulfanylpropanamide

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The diisopropylamino group enhances lipophilicity, potentially increasing cell membrane permeability and allowing for better interaction with target proteins.

Biological Activities

  • Antimicrobial Properties
    • Preliminary studies suggest that the compound exhibits antimicrobial activity, which could be linked to its structural features that allow it to disrupt microbial cell function.
  • Anticancer Potential
    • Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The phenylthio group may play a role in modulating cellular signaling pathways involved in cancer progression.
  • Neuroprotective Effects
    • The presence of the diisopropylamino moiety suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies

  • In Vitro Studies
    • In vitro assays have demonstrated that this compound can inhibit the growth of specific bacterial strains, indicating its potential as an antimicrobial agent. The mechanism involves disruption of bacterial cell wall synthesis.
  • Molecular Docking Studies
    • Molecular docking simulations have shown favorable binding interactions between the compound and key enzymes involved in metabolic pathways, suggesting a mechanism for its anticancer activity.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cell lines
NeuroprotectivePotential modulation of neurotransmitter systems

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